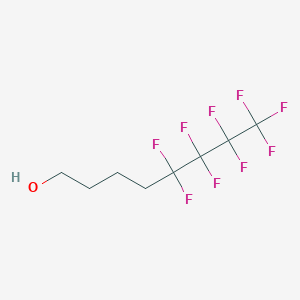

5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROXCSGRCWYTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377821 | |

| Record name | 4:4 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3792-02-7 | |

| Record name | 4:4 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Data

The fundamental molecular properties of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol have been established and are summarized in the table below. These data form the basis for understanding the compound's behavior and potential applications.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₉O | [1][2][3][4][5][6] |

| Molecular Weight | 292.14 g/mol | [1][2][4][6] |

| CAS Number | 3792-02-7 | [1][2][4][5][6] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized laboratory procedures for determining the boiling point, density, and solubility of a liquid compound like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The capillary method using a Thiele tube is a common and effective technique for this determination.[7][8]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Add a small amount of the liquid sample (a few milliliters) into the small test tube.

-

Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heating fluid surrounds the sample but does not enter the test tube.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. It can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.[4][9][10][11][12]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Beaker

-

Pipette

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.

-

Carefully transfer a known volume of the liquid sample (e.g., 10.0 mL) into the graduated cylinder using a pipette. Read the volume from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the liquid sample.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density of the liquid using the formula: Density (ρ) = Mass (m) / Volume (V)

-

Repeat the measurement at least two more times and calculate the average density. Ensure the temperature of the liquid is recorded as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a substance in a given solvent.[5][13][14][15]

Apparatus:

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)

-

A suitable analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC, GC-MS)

Procedure:

-

Add an excess amount of the solute (this compound) to a known volume of the solvent (e.g., water, ethanol) in a conical flask. The excess solid ensures that the solution becomes saturated.

-

Seal the flask and place it in a constant temperature bath on an orbital shaker.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid by filtration or centrifugation. It is crucial to avoid any transfer of the solid phase.

-

Analyze the concentration of the solute in the clear, saturated solution using a pre-validated analytical method.

-

The determined concentration represents the solubility of the compound in the specific solvent at the given temperature.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the core physicochemical properties of a liquid compound.

Caption: Logical workflow for determining physicochemical properties.

Biological Context and Potential Relevance

Fluorinated alcohols are known to possess unique properties that can influence biological systems. For instance, they can alter the properties and stability of lipid bilayers and affect the function of membrane proteins.[16] Some fluorinated compounds have been investigated for their biological activity and potential as therapeutic agents, including in cancer models where they can modulate metabolic pathways.[17] While no specific signaling pathways involving this compound have been identified in the current literature, its structural characteristics suggest potential interactions with biological membranes and enzymes. Further research is warranted to explore the biological activity and toxicological profile of this compound. The following diagram illustrates a general concept of how a fluorinated alcohol might interact with a cell.

Caption: Conceptual diagram of a fluorinated alcohol's cellular interactions.

References

- 1. phillysim.org [phillysim.org]

- 2. vernier.com [vernier.com]

- 3. scribd.com [scribd.com]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. batman.edu.tr [batman.edu.tr]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Synthesis of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol, a partially fluorinated alcohol with potential applications in medicinal chemistry and materials science. The unique physicochemical properties imparted by the nonafluorobutyl moiety make this compound a valuable building block in the development of novel pharmaceuticals and advanced materials. This document outlines the primary synthetic route, including detailed experimental protocols and characterization data.

Synthetic Strategy: A Two-Step Approach

The most direct and established route for the synthesis of this compound involves a two-step process. This strategy leverages the well-documented free-radical addition of a perfluoroalkyl iodide to a terminal alkene, followed by a reductive deiodination to yield the final saturated alcohol.

The overall synthesis can be summarized as follows:

-

Free-Radical Addition: The synthesis commences with the free-radical initiated addition of 1-iodononafluorobutane (perfluorobutyl iodide) to but-3-en-1-ol. This reaction forms the carbon-carbon bond that constitutes the backbone of the target molecule, resulting in the formation of the intermediate, 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol.

-

Reductive Deiodination: The iodine atom in the intermediate is subsequently removed through a reduction reaction, typically employing zinc dust in a suitable solvent. This step yields the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1-Iodononafluorobutane | C₄F₉I | 345.93 | 423-39-2 |

| But-3-en-1-ol | C₄H₈O | 72.11 | 627-27-0 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-iodononafluorobutane (1.0 eq), but-3-en-1-ol (1.2 eq), and anhydrous acetonitrile.

-

Purge the reaction mixture with nitrogen for 15 minutes to remove any dissolved oxygen.

-

Add the radical initiator, azobisisobutyronitrile (AIBN) (0.1 eq), to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol as a pale yellow oil.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |

Step 2: Synthesis of this compound

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol | C₈H₈F₉IO | 418.04 | N/A |

| Zinc dust | Zn | 65.38 | 7440-66-6 |

| Acetic acid | CH₃COOH | 60.05 | 64-19-7 |

| Water | H₂O | 18.02 | 7732-18-5 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

Procedure:

-

In a round-bottom flask, dissolve the 4-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol (1.0 eq) obtained from the previous step in a mixture of acetic acid and water.

-

Add zinc dust (2.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and zinc iodide.

-

Wash the filter cake with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography to yield this compound as a colorless liquid.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

Characterization Data

This compound

| Property | Value |

| Molecular Formula | C₈H₉F₉O |

| Molecular Weight | 292.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~190-195 °C (at atmospheric pressure) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.70 (t, 2H), 2.10-2.30 (m, 2H), 1.60-1.80 (m, 4H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -81.5 (t, 3F), -124.8 (m, 2F), -126.3 (m, 2F), -114.9 (m, 2F) |

| IR (neat, cm⁻¹) | 3350 (O-H), 2940, 2870 (C-H), 1240-1100 (C-F) |

| Mass Spectrometry (EI) | m/z: 292 [M]⁺ |

Visualization of Synthesis Pathway

Caption: Synthesis route for this compound.

Experimental Workflow

Caption: Detailed workflow for the synthesis of the target molecule.

An In-depth Technical Guide to the Spectroscopic Data of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol (CAS No. 3792-02-7). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous fluorinated alcohols. The methodologies for acquiring such data are also detailed.

Molecular Structure

Chemical Formula: C₈H₉F₉O Molecular Weight: 292.14 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | Triplet | 2H | -CH₂-OH |

| ~2.1 - 2.3 | Multiplet | 2H | -CF₂-CH₂- |

| ~1.6 - 1.8 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| ~1.5 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~62 | -CH₂-OH |

| ~32 | -CH₂-CH₂OH |

| ~28-35 (complex, due to C-F coupling) | -CF₂-CH₂- |

| ~22 | -CH₂-CH₂-CH₂- |

| ~105-125 (complex, due to C-F coupling) | -CF₂- and -CF₃ |

¹⁹F NMR (Fluorine NMR) Data

Solvent: CDCl₃ Reference: CFCl₃ at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -81 | Triplet | 3F | -CF₃ |

| ~ -124 | Multiplet | 2F | -CF₂-CF₃ |

| ~ -126 | Multiplet | 2F | -CF₂-CH₂- |

| ~ -115 | Multiplet | 2F | -CF₂-CF₂-CH₂- |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Broad, Strong | O-H stretch |

| ~2940, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1050-1250 | Strong, Broad | C-F stretch |

| ~1050 | Strong | C-O stretch |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 292 | Low | [M]⁺ (Molecular Ion) |

| 274 | Low | [M - H₂O]⁺ |

| 223 | Medium | [M - C₄H₈OH]⁺ |

| 181 | High | [C₄F₇]⁺ |

| 131 | High | [C₃F₅]⁺ |

| 69 | Very High | [CF₃]⁺ |

| 45 | Medium | [CH₂CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Use an external reference of CFCl₃.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS for ¹H and ¹³C) or external standard (CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: Utilize an electron ionization (EI) source with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-350 to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway in Electron Ionization Mass Spectrometry.

understanding the amphiphilic nature of partially fluorinated alcohols

An In-depth Technical Guide to the Amphiphilic Nature of Partially Fluorinated Alcohols

Introduction: The Unique Amphiphile

Partially fluorinated alcohols (PFAs) are a distinctive class of organofluorine compounds characterized by a molecular structure containing a hydrophilic alcohol head group (-OH), a hydrocarbon segment, and a fluorinated segment.[1][2] This unique tripartite structure imparts a complex amphiphilic nature, making them not only hydrophobic and hydrophilic but also lipophobic due to the properties of the fluorinated chain.[1] Unlike traditional hydrocarbon surfactants, the highly electronegative fluorine atoms create a strong dipole at the hydroxyl group, increasing the acidity of the alcohol compared to its hydrogenated counterparts.[1] This enhanced acidity and the immiscibility between fluorocarbon and hydrocarbon segments lead to remarkable interfacial behavior, self-assembly into complex aggregates, and unique solvent properties.[3][4] These characteristics make PFAs invaluable in diverse fields, from materials science to advanced drug development.[5][6]

This guide provides a technical overview of the core principles governing the amphiphilic nature of PFAs, details the experimental protocols used for their characterization, and summarizes key quantitative data for researchers, scientists, and drug development professionals.

Caption: A diagram illustrating the distinct segments of a partially fluorinated alcohol.

Core Physicochemical Properties and Interfacial Behavior

The presence of both hydrocarbon and fluorocarbon segments leads to fascinating interfacial phenomena. PFAs are highly surface-active, meaning they readily adsorb at interfaces, such as the air-water or oil-water interface, significantly lowering the surface and interfacial tension.[1][7] The fluorinated segment, being both hydrophobic and lipophobic, drives the molecule to the interface to minimize contact with both water and hydrocarbon-based oils.[1] In aqueous solutions, this behavior can lead to the formation of complex, non-spherical aggregates or micelle-like clusters at intermediate concentrations.[8]

Molecular dynamics simulations and experimental studies have shown that the fluorinated chains tend to be more rigid than their hydrocarbon counterparts, often adopting a helical conformation in self-assembled structures.[2] This structural preference, combined with the mutual phobicity of the two segments, can lead to phase separation and the formation of unique 2D patterns in Langmuir films.[3]

Caption: PFAs adsorbing at the air-water interface and forming aggregates in the bulk phase.

Quantitative Data Summary

The following tables summarize key physicochemical data for selected partially fluorinated alcohols, providing a basis for comparison and application development.

Table 1: Interfacial and Partitioning Properties of Selected Fluorinated Alcohols

| Compound Name | Formula | Surface Tension (mN/m) | Octanol-Water Partition Coefficient (log Kₒw) | Reference |

|---|---|---|---|---|

| 1H,1H-Perfluorodecanol (UFH) | C₁₀F₂₁H₂OH | 16.51 | Not Available | [1] |

| 1-Decanol (DecOH) | C₁₀H₂₁OH | 27.01 | Not Available | [1] |

| 8:2 Fluorotelomer Alcohol | C₈F₁₇CH₂CH₂OH | Not Available | Not Available | [9] |

| Perfluoromethanol | CF₃OH | Not Available | 0.999 (Calculated) | [10] |

| Perfluorooctanol | C₈F₁₇OH | Not Available | 1.002 (Calculated) | [10] |

| 7-1 Fluorotelomer Alcohol | C₈F₁₅H₂OH | Not Available | 0.996 (Calculated) | [10] |

| 6-2 Fluorotelomer Alcohol | C₈F₁₃H₄OH | Not Available | 0.997 (Calculated) |[10] |

Note: Experimental conditions such as temperature and concentration can significantly affect these values. Calculated values are based on molecular dynamics simulations.

Table 2: Physical Properties of Common Fluorinated Alcohol Solvents

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Reference |

|---|---|---|---|

| Formula | CF₃CH₂OH | (CF₃)₂CHOH | [11],[12] |

| Boiling Point | 77-80 °C | 58.6 °C | [13],[12] |

| Density | 1.39 g/cm³ | 1.596 g/cm³ | [13] |

| pKa | 12.4 | 9.3 | [13] |

| Key Features | Strong H-bond donor, low nucleophilicity | Highly polar, strong H-bond donor, very low nucleophilicity |[13],[12] |

Experimental Protocols for Characterization

The unique properties of PFAs are investigated using a variety of specialized techniques. Below are methodologies for key experiments.

Tensiometry for Surface and Interfacial Tension

Tensiometry measures the force exerted on a probe at an interface, which is then used to calculate surface or interfacial tension.[14]

-

Objective: To determine the surface tension of an aqueous PFA solution or the interfacial tension between a PFA solution and an immiscible liquid.

-

Methodology (Wilhelmy Plate Method):

-

Preparation: A high-precision balance is equipped with a platinum Wilhelmy plate of a known perimeter. The plate must be thoroughly cleaned (e.g., by flame annealing) to ensure complete wetting (zero contact angle).[14][15]

-

Measurement: The PFA solution is placed in a vessel on a motorized stage. The stage is raised until the liquid just touches the bottom edge of the suspended plate.[14]

-

Data Acquisition: The plate is immersed to a set depth and then withdrawn. The force exerted on the balance is continuously recorded. The maximum force measured as the plate is pulled through the interface, corrected for buoyancy, is used to calculate surface tension via the Wilhelmy equation: γ = F / (L * cosθ) Where γ is surface tension, F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a clean platinum plate).[14]

-

-

Alternative Methods: The du Noüy ring, pendant drop, and maximum bubble pressure methods are also widely used.[15][16][17] The maximum bubble pressure method is particularly suitable for volatile amphiphiles.[16]

Fluorescence Spectroscopy for Bilayer Partitioning

Fluorescence-based assays can quantify how potently PFAs perturb lipid bilayers, a crucial aspect for drug delivery and toxicology.[18]

-

Objective: To determine the bilayer/aqueous phase partition coefficient (Kₚ) of a PFA.

-

Methodology (Gramicidin-based Assay):

-

Preparation: Large unilamellar vesicles (LUVs) are prepared from a lipid (e.g., DOPC) and loaded with a fluorescent quencher (e.g., Tl⁺). The external quencher is removed via size-exclusion chromatography.

-

Assay Setup: The LUV suspension is placed in a fluorometer cuvette. The gramicidin channel-former is added to the LUVs, which allows the quencher to enter and quench an internal fluorophore.

-

Measurement: The PFA is titrated into the cuvette at various concentrations. The PFA partitions into the lipid bilayer, altering its physical properties (e.g., thickness, fluidity), which in turn modulates the formation and function of the gramicidin channels. This change is measured as a change in the fluorescence quench rate.[18]

-

Data Analysis: The concentration of the PFA required to produce a standard change in the quench rate is determined. By repeating the experiment at different lipid concentrations, the partition coefficient (Kₚ) can be calculated, as Kₚ describes the distribution of the alcohol between the lipid and aqueous phases.[18]

-

Caption: A simplified workflow for measuring surface tension using the Wilhelmy plate method.

Applications in Research and Drug Development

The distinct properties of PFAs make them powerful tools for scientists and drug development professionals.

-

Specialty Solvents in Synthesis: Fluorinated alcohols like TFE and HFIP are considered "magic" solvents that can promote challenging chemical reactions, such as C-H functionalization and epoxide ring-openings.[13][19][20] Their high ionizing power, strong hydrogen-bond donating ability, and low nucleophilicity stabilize reactive intermediates without participating in the reaction, often leading to higher yields and selectivities.[20][21]

-

Protein and Peptide Stabilization: PFAs, particularly TFE and HFIP, are well-known for their ability to induce and stabilize α-helical secondary structures in peptides and proteins.[8] This property is exploited in structural biology studies to investigate protein folding intermediates and to characterize peptide fragments that may be unstructured in purely aqueous solutions. The mechanism is thought to involve the formation of PFA clusters that provide a hydrophobic microenvironment, shielding the peptide's intramolecular hydrogen bonds from water.[8]

-

Drug Formulation and Delivery: The introduction of fluorine atoms or fluorine-containing groups (including fluorinated alcohols) into active pharmaceutical ingredients (APIs) is a common strategy in medicinal chemistry.[6][22] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[23][24] The unique amphiphilicity of PFAs can also be leveraged in the design of novel drug delivery systems, such as stable emulsions or vesicles.[1][25]

Caption: Logical relationships showing how PFA properties are leveraged in drug development.

Conclusion

Partially fluorinated alcohols represent a fascinating class of molecules whose tripartite amphiphilic structure gives rise to a rich set of physicochemical properties. Their behavior at interfaces, their tendency to form ordered assemblies, and their unique characteristics as solvents are fundamentally different from those of traditional hydrocarbon alcohols. A thorough understanding of these properties, supported by robust experimental characterization, allows researchers and drug development professionals to harness the unique potential of PFAs to accelerate synthesis, probe biological structures, and design more effective therapeutic agents.

References

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. researchgate.net [researchgate.net]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Semantic Scholar [semanticscholar.org]

- 10. The Effect of Fluorination on the Interfacial Properties of Alcohols and Carboxylic Acids | AIChE [proceedings.aiche.org]

- 11. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 12. Fluorinated Alcohol with Unique Properties: HFIP | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. nanoscience.com [nanoscience.com]

- 15. Tensiometry | Measurement of Tension | EAG Laboratories [eag.com]

- 16. Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]

- 23. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fluorinated dendritic amphiphiles, their stomatosome aggregates and application in enzyme encapsulation - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00493G [pubs.rsc.org]

Environmental Persistence of Fluorotelomer Alcohols: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorotelomer alcohols (FTOHs) are a significant class of polyfluoroalkyl substances (PFAS) used in the manufacturing of a wide range of industrial and consumer products. Due to their volatility and potential to degrade into persistent and bioaccumulative perfluoroalkyl carboxylic acids (PFCAs), the environmental fate of FTOHs is a subject of considerable scientific scrutiny. This technical guide provides a comprehensive overview of the environmental persistence of FTOHs, detailing their degradation pathways in various environmental compartments, summarizing key quantitative data on their transformation rates, and outlining the experimental protocols used to assess their environmental fate.

Introduction

Fluorotelomer alcohols are precursor compounds that can undergo abiotic and biotic transformations in the environment, leading to the formation of highly stable PFCAs.[1] Their unique chemical properties, including high volatility, allow for long-range atmospheric transport, contributing to the global distribution of PFCAs.[2][3] Understanding the persistence and degradation of FTOHs is crucial for assessing their environmental risk and developing effective remediation strategies. This guide synthesizes current scientific knowledge on the environmental persistence of common FTOHs, including 4:2 FTOH, 6:2 FTOH, and 8:2 FTOH.

Environmental Degradation Pathways

FTOHs degrade in the environment through several key pathways, including atmospheric oxidation, aqueous photolysis, and microbial biotransformation in soil and water.

Atmospheric Degradation

In the atmosphere, the primary degradation pathway for FTOHs is initiated by reaction with hydroxyl (•OH) radicals.[3] This process leads to a cascade of reactions that ultimately yield a series of PFCAs.[2] The atmospheric lifetime of FTOHs is estimated to be around 20 days, which is sufficient for long-range transport.[4][5] Smog chamber studies have been instrumental in elucidating this pathway, demonstrating that the atmospheric oxidation of an n:2 FTOH can lead to the formation of PFCAs with both the same number of perfluorinated carbons and shorter-chain homologues.[2]

Biotic Degradation in Soil and Water

In soil and aquatic environments, FTOHs undergo microbial degradation under both aerobic and anaerobic conditions.[6] Aerobic conditions generally promote faster degradation compared to anaerobic conditions.[2] The biotransformation of FTOHs involves a series of oxidation steps, leading to the formation of fluorotelomer saturated and unsaturated carboxylic acids (FTCAs and FTUCAs), which can be further transformed into PFCAs.[7]

Quantitative Data on Environmental Persistence

The environmental persistence of FTOHs is typically quantified by their half-life (t½) in different environmental media. The efficiency of their transformation to PFCAs is described by molar yields.

Half-Lives of Fluorotelomer Alcohols

The half-life of FTOHs varies significantly depending on the specific FTOH, the environmental compartment, and the prevailing conditions.

| FTOH | Medium | Conditions | Half-Life (t½) |

| 4:2 FTOH | Atmosphere | Reaction with •OH | ~20 days[4][5] |

| 6:2 FTOH | Aerobic Soil | - | < 2 days[8][9] |

| Atmosphere | Reaction with •OH | ~20 days[4][5] | |

| Anaerobic Sludge | Methanogenic | Slower than aerobic conditions[10] | |

| 8:2 FTOH | Aerobic Soil | - | 2 - 7 days[6] |

| Aerobic Activated Sludge | - | 1.42 hours[1] | |

| Anoxic Activated Sludge | - | 6.98 hours[1] | |

| Anaerobic Activated Sludge | - | 14.9 hours[1] | |

| Aqueous Solution | Photolysis (10 mM H₂O₂) | 0.83 ± 0.20 hours[11] | |

| Aqueous Solution | Photolysis (Lake Ontario water) | 93.2 ± 10.0 hours[11] | |

| Atmosphere | Reaction with •OH | ~20 days[4][5] |

Molar Yields of Transformation Products

The molar yield represents the percentage of the initial FTOH that is transformed into a specific degradation product.

| FTOH | Product | Medium/Conditions | Molar Yield (%) |

| 6:2 FTOH | 6:2 FTCA | Anaerobic Sludge | 32 - 43%[10] |

| 5:3 Acid | Anaerobic Sludge | 18 - 23%[10] | |

| PFHxA | Aerobic Mixed Bacterial Culture | 5%[8] | |

| 5:3 Acid | Aerobic Mixed Bacterial Culture | 6%[8] | |

| 6:2 FTUA | Aerobic Mixed Bacterial Culture | 23%[8] | |

| 8:2 FTOH | PFOA | Aerobic Soil | 10 - 40%[6] |

| PFOA | Aerobic Activated Sludge | 7.87%[1] | |

| PFHpA | Aerobic Activated Sludge | 1.29%[1] | |

| PFCAs (total) | Atmosphere (Smog Chamber) | ~5% (intermediate)[2] | |

| PFOA | Aerobic Soil | up to 10.3% | |

| 10:2 FTOH | PFDA | Rainbow Trout | Major product[3] |

| PFNA | Earthworm | Detected[3] |

Experimental Protocols

The study of FTOH environmental persistence relies on a variety of standardized and specialized experimental protocols.

Soil Microcosm Biodegradation Study

This protocol is designed to assess the biodegradation of FTOHs in soil under controlled laboratory conditions.

-

Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

-

Microcosm Setup: In amber glass vials, weigh a known amount of soil (e.g., 10 g). Spike the soil with a solution of the target FTOH in a carrier solvent (e.g., methanol) to achieve the desired initial concentration.

-

Incubation: Adjust the soil moisture to a specific water holding capacity (e.g., 60%). For aerobic studies, loosely cap the vials to allow for gas exchange. For anaerobic studies, purge the vials with an inert gas (e.g., nitrogen) and seal them with Teflon-lined septa. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time points, sacrifice triplicate microcosms for analysis.

-

Extraction: Extract the FTOHs and their degradation products from the soil using a suitable solvent, such as methyl tert-butyl ether (MTBE) or acetonitrile, often with the aid of ultrasonication.[7]

-

Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent FTOH and its transformation products.[6]

Aqueous Photolysis Experiment

This protocol assesses the degradation of FTOHs in water due to sunlight.

-

Solution Preparation: Prepare aqueous solutions of the target FTOH in high-purity water. For indirect photolysis studies, the water may be amended with substances like hydrogen peroxide or nitrate to generate hydroxyl radicals.[11]

-

Reactor Setup: Place the solutions in quartz tubes, which are transparent to UV light.

-

Irradiation: Irradiate the samples using a solar simulator or a lamp that mimics the solar spectrum. Run control samples in the dark to account for non-photolytic degradation.

-

Sampling: At various time intervals, withdraw aliquots from the solutions.

-

Sample Preparation: If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.

-

Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent FTOH and its photoproducts over time.

Smog Chamber Atmospheric Degradation Study

This protocol simulates the atmospheric degradation of FTOHs.

-

Chamber Preparation: Use a large, inert chamber (smog chamber) with a UV light source.

-

Reactant Injection: Inject the target FTOH, an oxidant precursor (e.g., a source of •OH radicals like methyl nitrite), and a bath gas (e.g., purified air) into the chamber.[3]

-

Initiation of Reaction: Turn on the UV lights to initiate the photochemical reactions.

-

Monitoring: Monitor the concentrations of the FTOH and its degradation products in real-time using techniques like Fourier-transform infrared spectroscopy (FTIR) or collect samples on sorbent tubes for offline analysis by GC-MS or LC-MS/MS.[2][3]

Analytical Methodologies

Accurate quantification of FTOHs and their degradation products is essential for environmental persistence studies.

Sample Extraction

-

Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate FTOHs and their metabolites from water samples.

-

Soil and Sediment Samples: Solvent extraction, often enhanced by ultrasonication or pressurized liquid extraction, is used to isolate the target compounds from solid matrices. Methyl tert-butyl ether (MTBE) and acetonitrile are common extraction solvents.[7]

Instrumental Analysis

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of FTOH degradation products, particularly the non-volatile FTCAs, FTUCAs, and PFCAs. It offers high sensitivity and selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of the more volatile FTOHs and some of their early, neutral degradation products.[5]

Conclusion

Fluorotelomer alcohols are subject to degradation in the atmosphere, soil, and water through various abiotic and biotic pathways. Their persistence is moderate, with half-lives typically in the range of days to weeks. However, their degradation leads to the formation of highly persistent perfluoroalkyl carboxylic acids, which are of significant environmental concern. The quantitative data and experimental protocols summarized in this guide provide a technical foundation for researchers and professionals working to understand and mitigate the environmental impact of these important industrial chemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PFAS Biotransformation Pathways: A Species Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. battelle.org [battelle.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. alsglobal.eu [alsglobal.eu]

- 10. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of fluorotelomer alcohols based on solid phase microextraction followed by gas chromatography-mass spectrometry and its application in solid waste study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal and Chemical Stability of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol

Disclaimer: This document provides a comprehensive overview of the expected thermal and chemical stability of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol based on the known properties of structurally similar fluorotelomer alcohols (FTOHs) and general principles of organic chemistry. As of the last search, specific experimental data for the thermal and chemical stability of this particular compound were not publicly available. Therefore, the information presented herein should be considered as a predictive guide and a framework for future experimental investigation.

Introduction

This compound is a partially fluorinated alcohol belonging to the class of fluorotelomer alcohols (FTOHs). Its unique structure, featuring a perfluorinated tail and a hydrocarbon chain terminating in a hydroxyl group, imparts distinctive physicochemical properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the anticipated thermal and chemical stability of this compound. The information is compiled from existing literature on FTOHs and related fluorinated substances.

Thermal Stability

The thermal stability of FTOHs is a critical parameter for their application in various fields. The presence of the highly stable perfluoroalkyl chain is expected to confer significant thermal resistance to this compound.

Expected Thermal Decomposition Behavior

Based on studies of similar FTOHs, the thermal stability is expected to be influenced by the length of the perfluoroalkyl chain, with longer chains generally leading to higher stability. The decomposition of this compound is anticipated to occur at elevated temperatures, likely proceeding through complex reaction pathways.

Initial degradation at lower temperatures may involve the elimination of small molecules such as water or hydrogen fluoride (HF). At higher temperatures, more significant fragmentation of the molecule is expected, leading to the cleavage of C-C and C-F bonds.

Proposed Thermal Degradation Pathway

A plausible initial thermal degradation pathway for this compound is illustrated below. This pathway is hypothesized based on the known degradation mechanisms of other FTOHs.

Further decomposition at higher temperatures would likely lead to a complex mixture of smaller fluorinated and non-fluorinated compounds.

Recommended Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability of this compound, the following experimental methods are recommended:

2.3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant weight loss begins.

-

2.3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic and exothermic peaks will indicate phase transitions and decomposition events.

-

Chemical Stability

The chemical stability of this compound is dictated by the reactivity of its primary alcohol functional group and the influence of the adjacent fluorinated alkyl chain.

Stability in Acidic and Basic Media

-

Acidic Conditions: The primary alcohol group is generally stable in acidic conditions, although at high temperatures and in the presence of strong, non-nucleophilic acids, dehydration to form an alkene may occur. The electron-withdrawing nature of the perfluoroalkyl group may slightly decrease the basicity of the hydroxyl oxygen, but protonation is still possible.

-

Basic Conditions: The compound is expected to be stable in the presence of non-nucleophilic bases. Strong bases can deprotonate the hydroxyl group to form the corresponding alkoxide. The reactivity of this alkoxide in nucleophilic substitution or elimination reactions would depend on the reaction conditions and the electrophile present.

Stability towards Oxidizing Agents

As a primary alcohol, this compound is susceptible to oxidation. The outcome of the oxidation reaction will depend on the strength and nature of the oxidizing agent used.

-

Mild Oxidizing Agents: Reagents such as pyridinium chlorochromate (PCC) are expected to oxidize the primary alcohol to the corresponding aldehyde.

-

Strong Oxidizing Agents: Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are likely to oxidize the primary alcohol to a carboxylic acid. The high stability of the C-F bonds in the perfluoroalkyl tail suggests that this portion of the molecule will remain intact under typical oxidizing conditions.

Summary of Expected Chemical Stability

The anticipated chemical stability of this compound is summarized in the table below.

| Reagent Class | Example Reagent | Expected Reactivity/Stability | Potential Products |

| Strong Acids | Concentrated H₂SO₄ | Stable at low temperatures; potential for dehydration at high temperatures. | Unsaturated fluorinated compound |

| Strong Bases | Sodium Hydroxide (NaOH) | Stable; deprotonation to form alkoxide. | Sodium 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-olate |

| Mild Oxidizing Agents | Pyridinium Chlorochromate (PCC) | Oxidation of the alcohol. | 5,5,6,6,7,7,8,8,8-Nonafluorooctanal |

| Strong Oxidizing Agents | Potassium Permanganate (KMnO₄) | Oxidation of the alcohol. | 5,5,6,6,7,7,8,8,8-Nonafluorooctanoic acid |

Recommended Experimental Protocol for Chemical Stability Testing

A general workflow for assessing the chemical stability of this compound is presented below.

Methodology:

-

Solution Preparation: Prepare solutions of the test reagents (e.g., 1 M HCl, 1 M NaOH, 0.1 M KMnO₄) in appropriate solvents.

-

Reaction Setup: In separate vials, dissolve a known concentration of this compound in a suitable solvent. Add the test reagent to each vial. Include a control vial with only the compound and solvent.

-

Incubation: Incubate the vials at a controlled temperature (e.g., ambient and an elevated temperature like 50 °C) for a specified period (e.g., 24, 48, 72 hours).

-

Sample Analysis: At each time point, withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., by neutralization). Analyze the samples by a suitable chromatographic method (e.g., GC-MS or LC-MS) to quantify the remaining parent compound and identify any degradation products.

Conclusion

This compound is predicted to be a thermally stable compound, with decomposition occurring at elevated temperatures. Its chemical stability is largely governed by the reactivity of the primary alcohol group, which is susceptible to oxidation. It is expected to be relatively stable in acidic and basic media under moderate conditions.

The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound. However, it is crucial to underscore that these are predicted properties. Rigorous experimental studies, following the protocols outlined herein, are essential to definitively characterize the thermal and chemical stability of this compound.

Solubility Profile of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on the principles of chemical interactions and data from structurally similar fluorinated alcohols. Furthermore, a detailed, adaptable experimental protocol for the quantitative determination of solubility is presented, adhering to established methodologies such as the ASTM E1148 standard. This guide is intended to be a valuable resource for researchers and professionals working with this and other fluorinated compounds, enabling informed solvent selection and facilitating further experimental investigation.

Introduction

This compound is a partially fluorinated alcohol with a unique molecular structure comprising a hydrophilic hydroxyl head group and a lipophobic yet hydrophobic fluorinated alkyl tail. This amphipathic nature imparts distinct solubility characteristics that are critical for its application in various fields, including materials science, surface chemistry, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is paramount for process design, formulation development, and reaction optimization.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The molecule possesses a polar hydroxyl group capable of hydrogen bonding and a nonpolar, highly fluorinated alkyl chain.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the hydroxyl group of the fluorinated alcohol. Therefore, good solubility is anticipated in lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. Moderate to good solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The highly fluorinated tail of this compound is lipophobic, meaning it has a low affinity for hydrocarbon-based nonpolar solvents. Consequently, limited solubility is predicted in solvents like hexane and toluene.

The following table summarizes the predicted qualitative solubility of this compound in various common organic solvents at standard temperature and pressure. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding interactions between the solvent and the hydroxyl group of the solute. |

| Ethanol | High | Similar to methanol, strong hydrogen bonding is expected. | |

| Polar Aprotic | Acetone | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Ethyl Acetate | Moderate | The ester group can accept hydrogen bonds, but the overall polarity is lower than acetone. | |

| Nonpolar Aromatic | Toluene | Low to Moderate | Some interaction is possible due to the aromatic ring, but the lipophobicity of the fluorinated chain will limit solubility. |

| Nonpolar Aliphatic | Hexane | Low | The lipophobic nature of the perfluorinated chain leads to weak interactions with the aliphatic nonpolar solvent. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the principles outlined in standard methods like ASTM E1148 and can be adapted for various solvent-solute systems.

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 10 mL)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended. It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the sediment, the tip of the syringe should be positioned in the upper portion of the liquid.

-

Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended particles.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

Unveiling the Potential of Nonafluorooctanol Isomers: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the research applications of nonafluorooctanol isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The unique physicochemical properties conferred by fluorine atoms position these isomers as versatile tools in various scientific domains, from materials science to medicinal chemistry. This document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to facilitate further investigation and application of these compounds.

Core Physicochemical Properties and Spectroscopic Data

The isomeric structure of nonafluorooctanol significantly influences its physical and chemical characteristics. While data for all possible isomers is not exhaustively available, a comparison between the primary alcohol, 1H,1H,2H,2H-perfluorooctan-1-ol, and general properties of secondary fluorinated alcohols provides a foundational understanding.

Table 1: Physicochemical Properties of Nonafluorooctanol Isomers

| Property | 1H,1H,2H,2H-Perfluorooctan-1-ol | Nonafluorooctan-2-ol (Predicted/General) |

| Molecular Formula | C₈H₅F₁₃O | C₈H₅F₁₃O |

| Molecular Weight | 364.11 g/mol | 364.11 g/mol |

| Boiling Point | 88-95 °C at 28 mmHg[1][2] | Expected to be slightly lower than the primary isomer |

| Density | 1.651 g/mL at 25 °C[1][2] | Expected to be slightly lower than the primary isomer |

| Refractive Index (n20/D) | 1.313[1][2] | Data not readily available |

| pKa | Expected to be lower than non-fluorinated octanol | Expected to be slightly higher than the primary isomer |

| Solubility | Miscible with chloroform and methanol; immiscible with water[1][3] | Similar solubility profile expected |

Table 2: Spectroscopic Data for 1H,1H,2H,2H-Perfluorooctan-1-ol

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the -CH₂CH₂OH group. |

| ¹³C NMR | Resonances for the two hydrocarbon carbons and the perfluorinated carbons. |

| ¹⁹F NMR | Multiple signals corresponding to the different fluorine environments in the C₆F₁₃ chain. |

| IR Spectroscopy | Strong, broad O-H stretch; C-H stretching and bending; strong C-F stretching vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern showing losses of HF and fluorinated fragments. |

Key Research Applications of Nonafluorooctanol Isomers

The distinct properties of nonafluorooctanol isomers make them valuable in a range of research applications. The position of the hydroxyl group and the fluorine atoms can influence reactivity, solvent properties, and biological activity.

Synthesis of Fluorinated Materials and Polymers

Primary nonafluorooctanols, such as 1H,1H,2H,2H-perfluorooctan-1-ol, are key precursors in the synthesis of fluorinated polymers.[4] These polymers are utilized in creating nanoparticles for drug delivery, leveraging the unique properties of fluorinated materials to enhance drug stability and bioavailability.[4] They are also used to improve the performance of materials like nanotube composites.[2]

Advanced Solvents in Organic Synthesis and Catalysis

Fluorinated alcohols, including isomers of nonafluorooctanol, are recognized for their unique solvent properties.[5] They can act as effective solvents in various chemical reactions, including catalysis.[6] The high polarity, low nucleophilicity, and ability to form strong hydrogen bonds make them suitable for promoting specific reaction pathways. For instance, fluorinated alcohols have a remarkable effect on transition metal-catalyzed C-H functionalization reactions.[6] The difference in steric hindrance between primary and secondary nonafluorooctanol isomers can be expected to influence their efficacy as solvents or catalysts in stereoselective synthesis.

Protein and Peptide Chemistry

Fluorinated alcohols are widely used to influence the secondary structure of peptides, often promoting the formation of α-helices and β-hairpins. This property is crucial for studying protein folding and for the design of peptide-based biomaterials. While specific protocols for nonafluorooctanol isomers are not abundant, the general principles of using fluorinated alcohols in peptide chemistry are well-established.

Chiral Synthesis and Separation

Chiral nonafluorooctanol isomers hold potential as chiral auxiliaries or resolving agents in asymmetric synthesis.[7] The synthesis of enantiopure chiral fluorinated alcohols is an active area of research, with applications in the preparation of pharmaceuticals and agrochemicals.[8] Chiral secondary alcohols, in particular, are valuable building blocks in asymmetric synthesis.

Surface Chemistry and Modification

The perfluoroalkyl chain in nonafluorooctanol isomers imparts low surface energy. This property is exploited in the creation of hydrophobic and oleophobic surfaces.[9] By forming self-assembled monolayers, these molecules can create highly non-wettable and non-adhesive coatings. The isomeric structure can influence the packing density and stability of these monolayers.

Experimental Protocols

Detailed methodologies are crucial for the successful application of nonafluorooctanol isomers in research. Below are representative protocols for key applications.

Protocol 1: Synthesis of a Fluorinated Acrylate Monomer from 1H,1H,2H,2H-Perfluorooctan-1-ol

This protocol describes the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with acryloyl chloride to produce a monomer for polymerization.

Materials:

-

1H,1H,2H,2H-Perfluorooctan-1-ol

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acryloyl chloride

-

Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous DCM in a clean, dry round-bottom flask.

-

Add triethylamine to the solution (approximately 1.1 molar equivalents relative to the alcohol).

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (approximately 1.05 molar equivalents) to the cooled solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1H,1H,2H,2H-perfluorooctyl acrylate by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: General Procedure for Peptide Synthesis Utilizing a Fluorinated Alcohol Co-solvent

This protocol outlines the use of a fluorinated alcohol as a co-solvent to improve the synthesis of challenging peptide sequences.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Fluorinated alcohol (e.g., 1H,1H,2H,2H-perfluorooctan-1-ol)

-

Coupling reagents (e.g., HBTU, DIEA)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solid-phase peptide synthesis vessel

Procedure:

-

Swell the resin in DMF in the synthesis vessel.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Dissolve the Fmoc-amino acid and coupling reagents in a mixture of DMF and the fluorinated alcohol co-solvent (the ratio of DMF to fluorinated alcohol may need to be optimized, e.g., 1:1 v/v).

-

Add the coupling solution to the resin and allow the reaction to proceed.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF.

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

After the final amino acid is coupled, wash the resin and cleave the peptide from the resin using the appropriate cleavage cocktail.

-

Precipitate and purify the crude peptide using standard methods.

Signaling Pathways and Biological Interactions

Fluorinated alcohols have been shown to modulate the function of various ion channels, including GABA(A) and NMDA receptors.[10][11] The interaction of these alcohols with receptor proteins can either potentiate or inhibit their function, depending on the specific alcohol and receptor subtype. While the precise mechanisms for nonafluorooctanol isomers are not fully elucidated, the general pathway of GABA(A) receptor modulation by alcohols provides a relevant model.

The diagram above illustrates the allosteric modulation of the GABA(A) receptor by a nonafluorooctanol isomer. Binding of GABA to its receptor opens a chloride ion channel. The nonafluorooctanol isomer can bind to a separate site on the receptor, enhancing the effect of GABA and increasing chloride influx, which leads to hyperpolarization of the neuron and an overall inhibitory effect. The specific affinity and efficacy of this modulation are likely to differ between nonafluorooctanol isomers due to variations in their three-dimensional structure.

Experimental and Synthetic Workflows

The successful application of nonafluorooctanol isomers in research relies on well-defined experimental and synthetic workflows.

References

- 1. chembk.com [chembk.com]

- 2. 1H,1H,2H,2H-PERFLUORO-1-OCTANOL | 647-42-7 [chemicalbook.com]

- 3. 1H,1H,2H,2H-Perfluorooctanol, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 6. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]

- 8. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential alcohol modulation of GABA(A) and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Surface Modification Using 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol in surface modification. This fluorinated alcohol is a versatile precursor for creating low-energy, hydrophobic, and chemically resistant surfaces, which are highly valuable in a range of applications from biomedical devices to microelectronics.

Introduction to Fluorinated Surfaces

Surfaces modified with perfluorinated compounds exhibit unique properties due to the distinct characteristics of the carbon-fluorine bond. These properties include:

-

Low Surface Energy: Resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

-

Chemical Inertness: The strong C-F bond provides high resistance to chemical attack and degradation.[1][2]

-

Biocompatibility: Fluorinated surfaces can reduce protein adsorption and cell adhesion, which is advantageous for medical implants and devices.[3]

-

Reduced Friction: These surfaces often exhibit low coefficients of friction.[1]

This compound is an ideal candidate for creating such surfaces. However, the terminal hydroxyl group (-OH) is not sufficiently reactive to form a stable, covalent bond with most substrates. Therefore, it is typically converted into a more reactive headgroup, most commonly a silane, to form a self-assembled monolayer (SAM).

From Alcohol to Reactive Silane: A Synthetic Approach

To utilize this compound for robust surface modification, it is first necessary to convert the terminal alcohol to a reactive silane, such as a chlorosilane or an alkoxysilane. A common synthetic route involves hydrosilylation of an unsaturated intermediate or direct reaction with a silane precursor. For instance, the alcohol can be converted to an alkene and then reacted with a chlorosilane. A more direct approach involves reacting the alcohol with a precursor like trichlorosilane in the presence of a catalyst.

It is important to note that while the following protocols are based on established methods for similar fluorinated compounds, specific optimization for this compound derivatives may be required.

Experimental Protocols

Substrate Preparation

The quality of the self-assembled monolayer is critically dependent on the cleanliness and reactivity of the substrate surface. The following protocol is for silicon-based substrates (e.g., silicon wafers, glass), which possess native hydroxyl groups.

Materials:

-

Substrate (e.g., silicon wafer, glass slide)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Anhydrous ethanol or isopropanol

-

Nitrogen or argon gas stream

-

UV-Ozone cleaner (optional)

Procedure:

-

Cut the substrate to the desired dimensions.

-

Clean the substrate by sonicating in a sequence of organic solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.

-

Rinse thoroughly with DI water.

-

Immerse the substrate in a freshly prepared Piranha solution for 30-60 minutes to hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Remove the substrate and rinse extensively with DI water.

-

Dry the substrate under a stream of nitrogen or argon gas.

-

For optimal results, further clean and activate the surface using a UV-Ozone cleaner for 15-20 minutes immediately before silanization.

Formation of the Self-Assembled Monolayer (SAM)

This protocol describes the formation of a SAM using a derivative of this compound, specifically a trichlorosilyl or trialkoxysilyl derivative (hereafter referred to as "fluorinated silane").

Materials:

-

Hydroxylated substrate

-

Fluorinated silane derivative of this compound

-

Anhydrous toluene or hexane

-

Anhydrous ethanol or isopropanol

-

Nitrogen or argon gas atmosphere (glove box or Schlenk line)

Procedure:

-

Prepare a 1-5 mM solution of the fluorinated silane in anhydrous toluene or hexane inside a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.

-

Place the clean, dry, hydroxylated substrate in the silane solution.

-

Allow the self-assembly process to proceed for 2-24 hours at room temperature. The incubation time will depend on the specific silane and desired monolayer density.

-

After incubation, remove the substrate from the solution and rinse with fresh anhydrous toluene or hexane to remove any physisorbed molecules.

-

Rinse the substrate with ethanol or isopropanol to remove any remaining non-covalently bound silane.

-

Dry the modified substrate under a stream of nitrogen or argon gas.

-